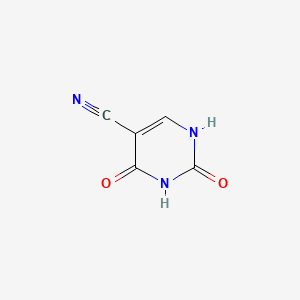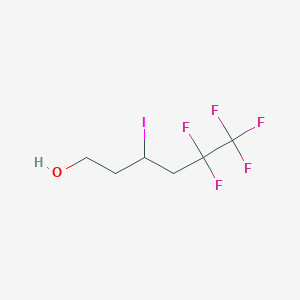
3-Iodo-5,5,6,6,6-pentafluorohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-5,5,6,6,6-pentafluorohexan-1-ol is an organic compound with the molecular formula C6H8F5IO and a molecular weight of 318.02 g/mol . This compound is characterized by the presence of an iodine atom and five fluorine atoms attached to a hexanol backbone. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5,5,6,6,6-pentafluorohexan-1-ol typically involves the iodination of a pentafluorinated hexanol precursor. One common method is the reaction of 5,5,6,6,6-pentafluorohexan-1-ol with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5,5,6,6,6-pentafluorohexan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the iodine atom, resulting in the formation of 5,5,6,6,6-pentafluorohexanol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Major Products
Substitution: Formation of 3-azido-5,5,6,6,6-pentafluorohexan-1-ol or 3-thiocyanato-5,5,6,6,6-pentafluorohexan-1-ol.
Oxidation: Formation of 3-iodo-5,5,6,6,6-pentafluorohexan-1-one.
Reduction: Formation of 5,5,6,6,6-pentafluorohexanol.
Scientific Research Applications
3-Iodo-5,5,6,6,6-pentafluorohexan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Iodo-5,5,6,6,6-pentafluorohexan-1-ol involves its interaction with molecular targets through halogen bonding and hydrogen bonding . The iodine atom can form halogen bonds with electron-rich sites on proteins or nucleic acids, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or alter the structure of biological macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-5,5,6,6,6-pentafluorohexane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
5,5,6,6,6-Pentafluorohexan-1-ol: Lacks the iodine atom, resulting in different reactivity and applications.
Iodopentafluorobenzene: Contains a benzene ring instead of a hexanol backbone, leading to different chemical properties and uses.
Uniqueness
3-Iodo-5,5,6,6,6-pentafluorohexan-1-ol is unique due to the presence of both iodine and fluorine atoms, which impart distinct reactivity and stability to the compound. The combination of these halogens with a hydroxyl group makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Properties
IUPAC Name |
5,5,6,6,6-pentafluoro-3-iodohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F5IO/c7-5(8,6(9,10)11)3-4(12)1-2-13/h4,13H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPMDDLYRMRDMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CC(C(F)(F)F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F5IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
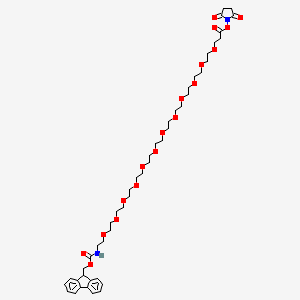

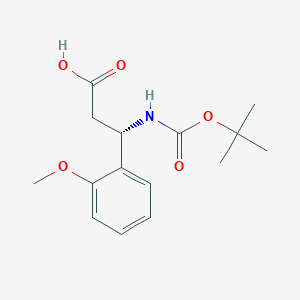
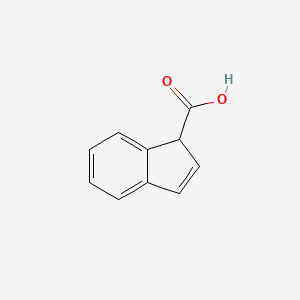
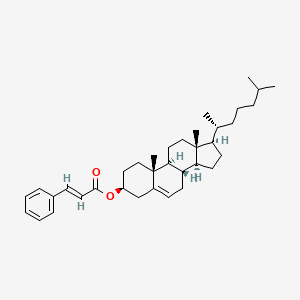
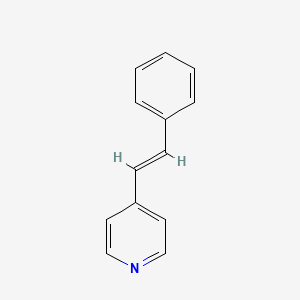
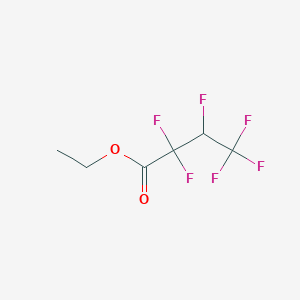
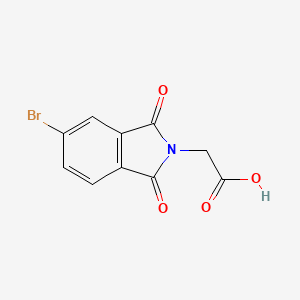
![2-[3-(3-Ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-[3-(sulfooxy)butyl]benzothiazolium hydroxide inner salt](/img/structure/B6593329.png)
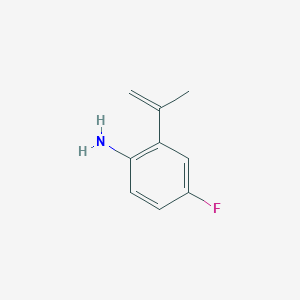
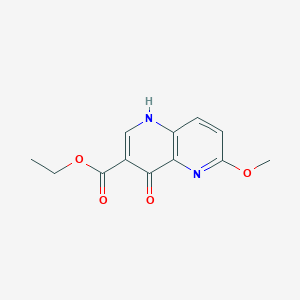

![[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate](/img/structure/B6593350.png)
